molecular formula C33H43NO12 B10754084 Oxonitine

Oxonitine

Cat. No.: B10754084
M. Wt: 645.7 g/mol
InChI Key: SVQZFPSKTHNMRD-DZCZYSFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Oxonitine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of aconitine to this compound is a notable reaction that involves permanganate as the oxidizing agent .

Common Reagents and Conditions:

    Oxidation: Permanganate in acetone-water mixture.

    Reduction and Substitution: Specific reagents and conditions for these reactions are not extensively documented but are inferred from the general reactivity of diterpenoid alkaloids.

Major Products: The primary product of the oxidation reaction is this compound itself, characterized by the presence of an N-formyl group .

Mechanism of Action

The mechanism of action of oxonitine involves its interaction with cellular targets that regulate cell growth and apoptosis. While specific molecular targets and pathways are not fully elucidated, its cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

  • Aconitine
  • Deoxyaconitine
  • Hypaconitine
  • Mesaconitine

Comparison: Oxonitine, aconitine, and deoxyaconitine exhibit strong cytotoxic activities against cancer cell lines, with this compound showing notable efficacy . The presence and quantity of ester groups in these compounds significantly influence their cytotoxicity . Compared to its analogs, this compound’s unique structural features and potent biological activities make it a compound of high interest in pharmacological research.

Properties

Molecular Formula

C33H43NO12

Molecular Weight

645.7 g/mol

IUPAC Name

[(1S,9R,13R,14R,16S,18R)-8-acetyloxy-11-formyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H43NO12/c1-16(36)46-33-21-18(12-31(40,28(44-5)26(33)38)27(21)45-29(39)17-9-7-6-8-10-17)32-20(42-3)11-19(37)30(14-41-2)13-34(15-35)25(32)22(33)23(43-4)24(30)32/h6-10,15,18-28,37-38,40H,11-14H2,1-5H3/t18?,19-,20+,21?,22+,23+,24?,25?,26?,27?,28?,30+,31?,32+,33?/m1/s1

InChI Key

SVQZFPSKTHNMRD-DZCZYSFVSA-N

Isomeric SMILES

CC(=O)OC12[C@H]3[C@@H](C4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)C6C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)C=O)COC)OC

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C=O)OC)COC)O)OC

Origin of Product

United States

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